molecular formula C8H3BrClN3O2 B13012910 8-Bromo-4-chloro-6-nitroquinazoline

8-Bromo-4-chloro-6-nitroquinazoline

Cat. No.: B13012910
M. Wt: 288.48 g/mol
InChI Key: IYVVFSCCJNXISK-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-nitroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline and its derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications

Preparation Methods

The synthesis of 8-Bromo-4-chloro-6-nitroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

8-Bromo-4-chloro-6-nitroquinazoline can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield polysubstituted quinazoline derivatives with potential pharmaceutical applications .

Scientific Research Applications

8-Bromo-4-chloro-6-nitroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-nitroquinazoline depends on its specific application. In medicinal chemistry, quinazoline derivatives often target specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways that regulate cell growth and proliferation . The presence of bromine, chlorine, and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

8-Bromo-4-chloro-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C8H3BrClN3O2

Molecular Weight

288.48 g/mol

IUPAC Name

8-bromo-4-chloro-6-nitroquinazoline

InChI

InChI=1S/C8H3BrClN3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H

InChI Key

IYVVFSCCJNXISK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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